

Spectroscopic Profile of 2,3-Dimethylbutyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylbutyl acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-Dimethylbutyl acetate**. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted spectroscopic data alongside established experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Data for the closely related isomer, 1,3-Dimethylbutyl acetate, is included for comparative purposes where available.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for **2,3-Dimethylbutyl acetate**. These predictions are based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2,3-Dimethylbutyl Acetate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.0-4.2	Doublet of Doublets	2H	-CH ₂ -O-
~2.0	Singlet	3H	CH ₃ -C=O
~1.8-2.0	Multiplet	1H	(CH ₃) ₂ -CH-
~1.6-1.8	Multiplet	1H	-CH(CH ₃)-CH ₂ -
~0.9	Doublet	6H	(CH ₃) ₂ -CH-
~0.8	Doublet	3H	-CH(CH ₃)-CH ₂ -

Table 2: Predicted ¹³C NMR Data for **2,3-Dimethylbutyl Acetate**

Chemical Shift (ppm)	Carbon Type	Assignment
~171	Quaternary	C=O
~68	Methylene	-CH ₂ -O-
~38	Methine	-CH(CH ₃)-CH ₂ -
~30	Methine	(CH ₃) ₂ -CH-
~21	Methyl	CH ₃ -C=O
~19, ~18	Methyl	(CH ₃) ₂ -CH-
~16	Methyl	-CH(CH ₃)-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2,3-Dimethylbutyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1050	Medium	C-O stretch (alcohol part)

Mass Spectrometry (MS)

The mass spectrum of **2,3-Dimethylbutyl acetate** is expected to show a molecular ion peak ($[M]^+$) at $m/z = 144.21$, corresponding to its molecular weight.^[1] Common fragmentation patterns for esters would also be anticipated.

Table 4: Predicted Mass Spectrometry Data for **2,3-Dimethylbutyl Acetate**

m/z	Relative Intensity	Assignment
144	Low	$[M]^+$
101	Medium	$[M - C_3H_7]^+$
87	Medium	$[M - C_4H_9]^+$
70	High	$[C_5H_{10}]^+$
43	Very High	$[CH_3CO]^+$

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution 1H and ^{13}C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher.

- **Sample Preparation:** A sample of **2,3-Dimethylbutyl acetate** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** Proton NMR spectra are recorded at room temperature. Key acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ^{13}C , a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For a liquid sample like **2,3-Dimethylbutyl acetate**, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- **Data Acquisition:** A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). A sufficient number of co-added scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum.

Mass Spectrometry (MS)

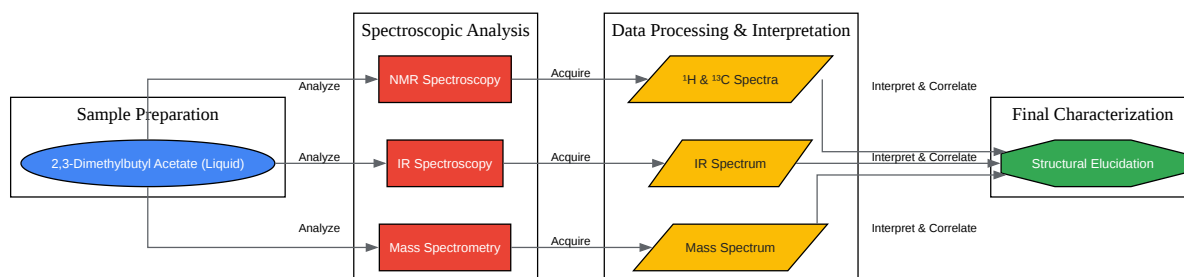
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile organic compounds like esters.

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe. The sample is vaporized in a high vacuum environment.

- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis and Detection:** The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like **2,3-Dimethylbutyl acetate**.



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Caption: General workflow for spectroscopic characterization of an organic compound.

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References

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